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Compound of Interest

Compound Name: TC-Dapk 6

Cat. No.: B1681956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of TC-DAPK6, a

potent inhibitor of Death-Associated Protein Kinase (DAPK). The information presented herein

is supported by experimental data to offer an objective assessment of its performance against

other kinases, aiding researchers in their drug discovery and development endeavors.

Selectivity Profile of TC-DAPK6 Against a Panel of
Kinases
TC-DAPK6 is a potent, ATP-competitive inhibitor of DAPK1 and DAPK3, with IC50 values of 69

nM and 225 nM, respectively. Its selectivity has been evaluated against a panel of 48 other

kinases, where it demonstrated significantly lower or no activity. For several kinases, including

Abl, AMPK, Chk1, Met, and Src, the IC50 values were found to be greater than 10 µM,

highlighting its specificity for the DAPK family.[1][2]
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Kinase Target IC50 (nM) Notes

DAPK1 69 High potency

DAPK3 225 Potent

Abl > 10,000 Low to no activity

AMPK > 10,000 Low to no activity

Chk1 > 10,000 Low to no activity

Met > 10,000 Low to no activity

Src > 10,000 Low to no activity

Other 41 Kinases Data not publicly available
Screened against a panel of

48 kinases

Experimental Protocols
The inhibitory activity of TC-DAPK6 is determined using an in vitro kinase inhibition assay. A

common and robust method employed for this purpose is the Z'-LYTE™ Kinase Assay.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TC-DAPK6 against

a panel of kinases.

Principle: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based

method. It utilizes a synthetic peptide substrate labeled with a donor (Coumarin) and an

acceptor (Fluorescein) fluorophore. Kinase-mediated phosphorylation of the peptide protects it

from cleavage by a development reagent protease. In the absence of phosphorylation, the

protease cleaves the peptide, disrupting FRET and resulting in a high donor emission.

Conversely, phosphorylation prevents cleavage, maintaining FRET and a high acceptor

emission. The ratio of these emissions is used to calculate the percentage of phosphorylation

and, consequently, the kinase inhibition.

Materials:
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TC-DAPK6 (or other test compounds)

Recombinant human kinases

Z'-LYTE™ Kinase Assay Kit (including specific peptide substrate and development reagent)

ATP

Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)

DMSO

Microplate reader capable of measuring fluorescence at 445 nm and 520 nm

Procedure:

Compound Preparation: Prepare a serial dilution of TC-DAPK6 in DMSO. Further dilute in

kinase buffer to the desired final concentrations.

Kinase Reaction: a. In a suitable microplate, add the kinase, the specific FRET-peptide

substrate, and the test compound (TC-DAPK6) or DMSO (vehicle control). b. Initiate the

kinase reaction by adding ATP. The final ATP concentration is typically kept near the Km for

each specific kinase to ensure sensitive detection of ATP-competitive inhibitors. c. Incubate

the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

Development Reaction: a. Add the development reagent to each well to stop the kinase

reaction and initiate the cleavage of the non-phosphorylated substrate. b. Incubate at room

temperature for a specified period (e.g., 60 minutes).

Data Acquisition: a. Measure the fluorescence intensity at the donor emission wavelength

(445 nm) and the acceptor emission wavelength (520 nm).

Data Analysis: a. Calculate the emission ratio (520 nm / 445 nm) for each well. b. Determine

the percent inhibition based on the emission ratios of the test compound wells relative to the

positive (no inhibitor) and negative (no kinase) controls. c. Plot the percent inhibition against

the logarithm of the TC-DAPK6 concentration and fit the data to a sigmoidal dose-response

curve to determine the IC50 value.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction

Development & Detection

Data Analysis

Prepare TC-DAPK6 Dilutions

Add Kinase Mix and TC-DAPK6 to Plate

Prepare Kinase/Substrate Mix Prepare ATP Solution

Initiate with ATP Solution

Incubate (e.g., 60 min)

Add Development Reagent

Incubate (e.g., 60 min)

Read Fluorescence (445nm & 520nm)

Calculate Emission Ratio

Calculate % Inhibition

Plot Dose-Response Curve

Determine IC50

Click to download full resolution via product page

Caption: Workflow for determining kinase inhibitor IC50 using a FRET-based assay.
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DAPK1 Signaling Pathway
Due to the limited specific information on the DAPK6 signaling pathway, the well-characterized

DAPK1 pathway is presented here as a representative model, given that TC-DAPK6 is a potent

DAPK1 inhibitor. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a

crucial role in apoptosis and autophagy.[3]

Upstream Activation: DAPK1 is activated by various stimuli, including:

Interferon-gamma (IFN-γ)

Tumor Necrosis Factor-alpha (TNF-α)

Fas ligand (FasL)

Transforming Growth Factor-beta (TGF-β)

Loss of cell adhesion (anoikis)

ER stress[3]

Activation of the tumor suppressor NDRG2

Dephosphorylation by phosphatases like PP2A[1]

Downstream Signaling: Once activated, DAPK1 can phosphorylate a range of downstream

substrates, leading to distinct cellular outcomes:

Apoptosis:

p53: DAPK1 can directly phosphorylate p53, enhancing its pro-apoptotic activity.[1][2]

Myosin Light Chain (MLC): Phosphorylation of MLC leads to membrane blebbing, a

hallmark of apoptosis.

Autophagy:
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Beclin 1: DAPK1 phosphorylates Beclin 1, promoting its dissociation from the inhibitory

protein Bcl-2 and inducing autophagy.[1]

Protein Kinase D (PKD): DAPK1 can activate PKD, which in turn phosphorylates and

activates Vps34, a key component of the autophagy machinery.[1]
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Caption: Simplified DAPK1 signaling pathway leading to apoptosis and autophagy.

In summary, TC-DAPK6 is a highly potent and selective inhibitor of DAPK1 and DAPK3. Its

selectivity against a broader panel of kinases suggests its potential as a specific tool for

studying DAPK-mediated signaling pathways and as a starting point for the development of

therapeutic agents targeting diseases where DAPK activity is dysregulated. Further studies to

elucidate the full kinase selectivity profile would be beneficial for a more comprehensive

understanding of its off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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